ethyl 4-[({1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate
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Overview
Description
Ethyl 4-[({1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate is a complex organic compound that features a combination of indole, pyrrolidine, and benzoate moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[({1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through the reaction of an appropriate amine with a carbonyl compound, followed by cyclization.
Coupling of Indole and Pyrrolidine: The indole and pyrrolidine moieties are then coupled through a carbonyl linkage, often using a coupling reagent such as dicyclohexylcarbodiimide.
Formation of the Benzoate Ester: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Ethyl 4-[({1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: The compound is used in studies related to its biological activity, including its effects on various cellular pathways.
Chemical Biology: It serves as a tool compound to investigate the role of indole and pyrrolidine moieties in biological systems.
Industrial Applications:
Mechanism of Action
The mechanism of action of ethyl 4-[({1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[({1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 4-[({1-[2-(5-bromo-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
Ethyl 4-[({1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C24H24FN3O4 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
ethyl 4-[[1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C24H24FN3O4/c1-2-32-24(31)15-3-6-19(7-4-15)27-23(30)17-11-22(29)28(14-17)10-9-16-13-26-21-8-5-18(25)12-20(16)21/h3-8,12-13,17,26H,2,9-11,14H2,1H3,(H,27,30) |
InChI Key |
RRXFXGZOLDMEFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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